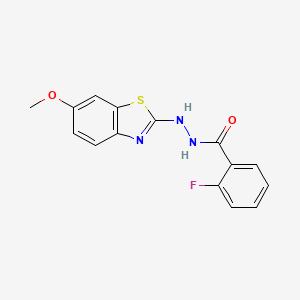

2-fluoro-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

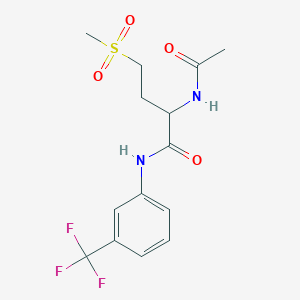

The compound “2-fluoro-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide” is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a methoxy group, and a hydrazide group . Benzothiazoles are important heterocyclic compounds that exhibit a wide range of biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzothiazoles are typically synthesized through the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The benzothiazole ring is aromatic and therefore relatively stable, but the nitrogen and sulfur atoms in the ring, as well as the methoxy and hydrazide groups, could potentially participate in various chemical reactions .Aplicaciones Científicas De Investigación

Fluorescent Probes for Sensing Applications

One study explores the application of benzothiazole derivatives as fluorescent probes. The research discusses how benzothiazole analogs are suitable for sensing metal cations like magnesium and zinc. Their sensitivity to pH changes, resulting in fluorescence enhancement under basic conditions, highlights their potential as valuable tools in biochemical and medical research for sensing applications (Tanaka et al., 2001).

Analgesic and Antiproliferative Activities

Another area of application is in the synthesis of benzohydrazide derivatives for their analgesic, antifungal, antibacterial, and antiproliferative properties. Research indicates that some newly synthesized compounds show promising analgesic activity and in vitro antiproliferative activity, suggesting potential uses in developing new therapeutics (Vijaya Raj et al., 2007).

Anticancer Activity

The cytotoxicity and anticancer activity of isoxazole derivatives of benzothiazoles have been evaluated, showing significant effectiveness against various cancer cell lines. These studies have revealed mechanisms involving cell cycle arrest and apoptosis, suggesting the therapeutic potential of benzothiazole derivatives in cancer treatment (Kumbhare et al., 2014).

Antimicrobial Activity

The antimicrobial activities of pyridine derivatives based on benzothiazoles have been investigated, revealing modest to variable efficacy against bacteria and fungi. These findings open avenues for the development of new antimicrobial agents (Patel et al., 2011).

PET Imaging Agents

In the field of diagnostic imaging, fluorinated benzothiazoles have been studied as potential positron emission tomography (PET) cancer imaging agents. This research underscores the role of fluorinated benzothiazoles in developing novel probes for imaging applications, especially in tracking tyrosine kinase activity in cancers (Wang et al., 2006).

Mecanismo De Acción

Target of Action

Similar compounds have shown strong antimicrobial action against various microbial species .

Mode of Action

It is known that similar compounds interact with microbial species, leading to their inhibition . The compound’s bioactive nature is designated by global reactivity parameters containing a high hardness value of 1.34 eV and a lower softness value of 0.37 eV .

Biochemical Pathways

The antimicrobial and antifungal activities suggest that it may interfere with essential biochemical pathways in the targeted organisms, leading to their inhibition .

Result of Action

The compound has shown strong antimicrobial and antifungal activities. For instance, it has shown high activities against the Gram-positive Micrococcus luteus and Gram-negative Escherichia coli . The antifungal activity against the Aspergillus niger and Aspergillus terreus species was also significant .

Action Environment

It is known that factors such as ph, temperature, and presence of other compounds can influence the action of similar compounds .

Direcciones Futuras

Propiedades

IUPAC Name |

2-fluoro-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O2S/c1-21-9-6-7-12-13(8-9)22-15(17-12)19-18-14(20)10-4-2-3-5-11(10)16/h2-8H,1H3,(H,17,19)(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXJDZMMJMZIKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2390787.png)

![N-tert-butyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2390792.png)

![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2390793.png)

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2390794.png)

![7-Fluoro-2-methyl-3-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2390795.png)

![3,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-2-carboxamide](/img/structure/B2390796.png)

![4-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2390808.png)

![(1R,2S,5S)-rel-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2390809.png)